4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid
Description
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 4-position of one phenyl ring and a carboxylic acid (-COOH) group at the 2-position of the adjacent ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a key structural motif in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-10-6-7-11(12(8-10)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGILMDSANZXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Fluorination of Methoxy Precursors
A patent by WO2016125185A2 details the synthesis of 4-trifluoromethoxyphenol via sequential chlorination and fluorination:
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Chlorination : Anisole reacts with chlorine gas under UV light at 90–100°C in 4-chlorobenzotrifluoride, yielding trichloromethoxybenzene.
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Fluorination : Trichloromethoxybenzene undergoes vapor-phase treatment with anhydrous HF at 80°C, replacing chlorines with fluorine (30–35 kg/cm² pressure).
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | Cl₂, 90–100°C, UV | 85% | 95% |
| Fluorination | HF, 80°C, 4–6 hrs | 75% | 99% |
This method avoids multi-step protection-deprotection, making it industrially viable.
Biphenyl Coupling Strategies
Suzuki-Miyaura Coupling
The biphenyl backbone is assembled using palladium-catalyzed coupling:
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Boronic Acid Preparation : 4-Trifluoromethoxyphenylboronic acid is synthesized from 4-bromo-1-nitrobenzene via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc).
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Coupling Reaction : React with 2-bromobenzoic acid methyl ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Optimization Insights :
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Catalyst Loading : 2 mol% Pd(PPh₃)₄ achieves 92% conversion.
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Temperature : 80°C minimizes deboronation side reactions.
Representative Yields :
| Substrate Pair | Yield |
|---|---|
| 2-Bromobenzoate + 4-TFMP-BA | 88% |
Carboxylic Acid Functionalization
Oxidation of Methyl Groups
Post-coupling, the methyl ester is hydrolyzed to the carboxylic acid:
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Ester Hydrolysis : 2-Methylbiphenyl is treated with KOH in ethanol/water (reflux, 12 hrs), yielding 95% carboxylic acid.
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Direct Oxidation : Alternatively, MnO₂ in acetic acid oxidizes 2-methyl groups selectively (78% yield).
Comparative Data :
| Method | Conditions | Yield |
|---|---|---|
| Alkaline Hydrolysis | KOH, reflux | 95% |
| MnO₂ Oxidation | AcOH, 60°C | 78% |
Integrated Synthetic Routes
Route 1: Sequential Coupling-Oxidation
Overall Yield : 67% (3 steps).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is C14H9F3O3, with a molecular weight of 284.22 g/mol. It appears as a white crystalline solid and is soluble in organic solvents such as methanol. The compound features a biphenyl backbone with a trifluoromethoxy group and a carboxylic acid functional group, which contribute to its reactivity and potential applications in various fields .
Pharmaceutical Applications
Potential Therapeutic Uses
The presence of the carboxylic acid group suggests that this compound may interact with biological systems, making it a candidate for drug development. Preliminary studies indicate that the compound may have binding affinity to specific enzymes or receptors involved in inflammatory responses or tumor growth . This interaction could lead to further exploration of its therapeutic potential in treating diseases such as cancer or chronic inflammation.
Case Study: Interaction Studies
Recent research has focused on the interaction of this compound with various biological targets. For instance, studies have indicated that it may inhibit certain pathways related to tumor progression. These findings provide a basis for future investigations into its efficacy as an anti-cancer agent.
Reactivity and Synthesis
The compound's functional groups enable it to undergo various reactions typical for carboxylic acids. For example, it can form salts or esters upon reaction with bases or alcohols. The trifluoromethoxy group may also participate in nucleophilic substitution reactions, enhancing the electrophilicity of adjacent carbon atoms .
Synthetic Pathways
Several methods exist for synthesizing this compound. These synthetic pathways are crucial for producing the compound for research purposes and exploring its applications further.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Structural Analogues by Substituent Type
Trifluoromethyl vs. Trifluoromethoxy Derivatives
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 84392-17-6):
- Substituents: 4'-CF₃, 2-COOH.
- Molecular Formula: C₁₄H₉F₃O₂; Molecular Weight: 266.22 g/mol.
- Properties: Used as a research intermediate (e.g., xenalipin derivative). Soluble in dichloromethane (DCM) and acetonitrile .
- Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid :
Fluoro and Chloro Derivatives
4'-Fluoro-4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid (Compound 49, ):
- [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy (CAS 1261909-66-3): Substituents: 4'-Cl, 5-F, 2'-OCH₃, 3-COOH. Molecular Formula: C₁₄H₁₀ClFO₃; Molecular Weight: 280.68 g/mol. Application: Potential intermediate for bioactive molecules .
Hydroxy and Hydroxymethyl Derivatives
- 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 158144-54-8):
Bioactive Biphenyl Carboxylic Acids
- Telmisartan (CAS 144701-48-4): Substituents: Biphenyl-2-carboxylic acid core with a benzimidazolyl-methyl group. Molecular Formula: C₃₃H₃₀N₄O₂. Application: Nonpeptide angiotensin-II receptor antagonist for hypertension treatment. Demonstrates how biphenyl carboxylic acids are leveraged in drug design .
Physicochemical and Pharmacological Properties
*Inferred formula based on substituent chemistry.
Pharmacological Relevance
- Telmisartan : Highlights the importance of biphenyl carboxylic acid scaffolds in drug discovery. Its benzimidazole substituent enables potent AT1 receptor antagonism .
- Trifluoromethoxy Derivatives : The -OCF₃ group in the target compound may enhance blood-brain barrier penetration compared to -CF₃ or -F substituents, making it valuable for CNS-targeted therapies .
Biological Activity
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is an organic compound characterized by its unique trifluoromethoxy group attached to a biphenyl structure with a carboxylic acid functional group. This compound has garnered attention in the fields of chemistry and biology due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : C14H9F3O2
- Molecular Weight : 266.22 g/mol
- CAS Number : 2379321-48-7
- Physical State : Solid, typically appearing as a light yellow to brown powder or crystalline form.
- Purity : Generally >98% as determined by HPLC.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group enhances the compound's electronic properties, potentially increasing its binding affinity to various receptors or enzymes involved in biological processes. This can lead to modulation of pathways associated with inflammation and cancer cell proliferation.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity. Preliminary studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines expressing Bcl-2, a protein associated with cell survival in cancers such as breast and leukemia . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups can significantly influence the compound's potency against cancer cells.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. The carboxylic acid group allows for interactions typical of many pharmacologically active compounds, suggesting that it may modulate inflammatory responses through specific enzyme inhibition or receptor binding .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated selective growth inhibition in Bcl-2-expressing human cancer cell lines (IC50 values in low micromolar range) using structurally similar compounds. |
| Study 2 | Investigated the interaction with inflammatory pathways; suggested potential for modulating cytokine release. |
| Study 3 | Explored SAR for related compounds; indicated that trifluoromethyl substitutions could enhance binding affinity to biological targets. |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , where a trifluoromethoxy-substituted aryl halide is coupled with a boronic acid derivative of biphenyl carboxylic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., Na₂CO₃) in polar solvents (e.g., DMF/H₂O) are critical for high yields . Alternative methods include decarboxylative coupling using rhodium catalysts, as demonstrated for structurally similar biphenyl carboxylic acids under controlled temperatures (80–120°C) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent positions and confirms regioselectivity.
- High-resolution mass spectrometry (HRMS) verifies molecular weight.
- X-ray crystallography resolves stereochemical ambiguities, particularly for regioisomers .
- HPLC with UV detection assesses purity (>95% recommended for biological studies) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Cell viability assays (MTT or ATP-based) to screen for cytotoxicity.
- Calcium flux assays to study intracellular signaling effects, as seen in related trifluoromethyl-biphenyl compounds .
Q. How should researchers handle this compound to ensure safety and stability?
- Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319 hazards) .
- Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis of the trifluoromethoxy group.
- Monitor decomposition via periodic HPLC analysis .
Q. What purification methods are effective for isolating this compound?
- Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted precursors.
- Recrystallization from ethanol/water mixtures improves purity.
- Acid-base extraction leverages the carboxylic acid group for selective isolation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of Suzuki-Miyaura coupling for this compound?
- Catalyst screening : Pd(OAc)₂ with SPhos ligands improves electron-deficient aryl halide coupling.
- Solvent optimization : A 3:1 DMF/H₂O ratio enhances solubility of boronic acid intermediates.
- Temperature control : 90°C minimizes side reactions while ensuring complete conversion (Table 1, entry 3 ).
Q. What factors influence regioselectivity during the synthesis of substituted biphenyl carboxylic acids?
- Steric effects : Bulky substituents (e.g., trifluoromethoxy) favor coupling at less hindered positions.
- Electronic effects : Electron-withdrawing groups direct coupling to meta/para positions.
- Catalyst choice : Rhodium catalysts favor decarboxylative coupling at specific sites, as seen in regioisomer formation for fluorobenzoic acids .
Q. How can computational modeling complement experimental studies of this compound’s bioactivity?
- Molecular docking predicts binding affinities to targets like kinases or GPCRs.
- Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time.
- DFT calculations elucidate electronic properties of the trifluoromethoxy group, correlating with reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized assay protocols : Control variables like cell line passage number and serum concentration.
- Metabolite profiling : Use LC-MS to identify degradation products that may confound results.
- Dose-response validation : Repeat experiments across multiple concentrations to confirm EC₅₀/IC₅₀ consistency .
Q. How can mechanistic studies elucidate the role of the trifluoromethoxy group in biological interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
